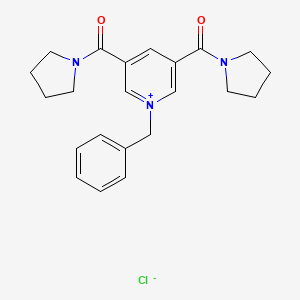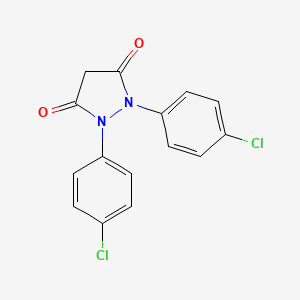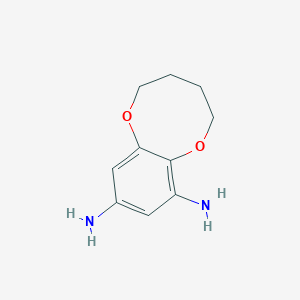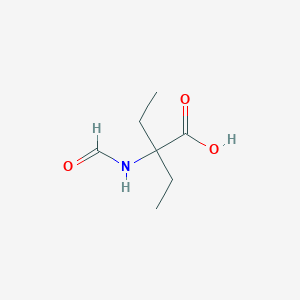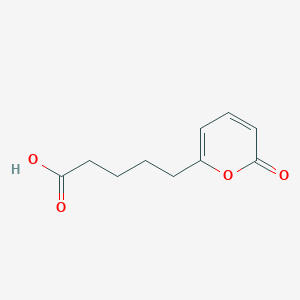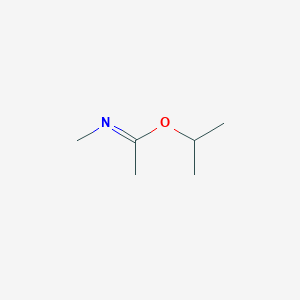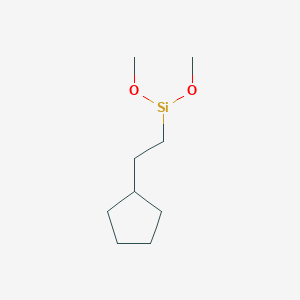
CID 53850187
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylethyl)(dimethoxy)silane is an organosilicon compound that features a cyclopentyl group attached to an ethyl chain, which is further bonded to a silicon atom bearing two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]
Industrial Production Methods
Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The resulting silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Applications De Recherche Scientifique
(2-Cyclopentylethyl)(dimethoxy)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules.
Surface Modification: Employed in the modification of surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Mécanisme D'action
The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Cyclopentylethyl)(trimethoxy)silane
- (2-Cyclopentylethyl)(diethoxy)silane
- (2-Cyclopentylethyl)(methoxyethoxy)silane
Uniqueness
(2-Cyclopentylethyl)(dimethoxy)silane is unique due to its specific combination of a cyclopentyl group and two methoxy groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar silanes. For example, the dimethoxy groups provide a balance between reactivity and stability, making it suitable for various applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C9H19O2Si |
|---|---|
Poids moléculaire |
187.33 g/mol |
InChI |
InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
Clé InChI |
NFQANZJYXRWPDP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC1CCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)

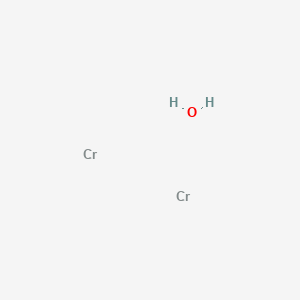
![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)

![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
